A Comprehensive Technical Guide to 2,5-Diiodobenzoic Acid
A Comprehensive Technical Guide to 2,5-Diiodobenzoic Acid
CAS Number: 14192-12-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-diiodobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its applications, particularly in the realm of organic synthesis and drug discovery.
Physicochemical and Identity Data
2,5-Diiodobenzoic acid is a halogenated derivative of benzoic acid. Its unique structure, featuring two iodine atoms on the aromatic ring, makes it a valuable precursor in various chemical reactions.[1] The compound's key identifiers and properties are summarized below.
| Property | Data | Reference |
| CAS Number | 14192-12-2 | [2][3] |
| Molecular Formula | C₇H₄I₂O₂ | [2] |
| Molecular Weight | 373.91 g/mol | |
| IUPAC Name | 2,5-diiodobenzoic acid | [2] |
| Melting Point | 183-187 °C (lit.) | [1] |
| Appearance | Off-white to pale yellow powder (Typical) | |
| SMILES | C1=CC(=C(C=C1I)C(=O)O)I | [2] |
| InChI | InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | [2] |
| InChIKey | NSKPFWAAYDFCFS-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of di-iodinated benzoic acids can be achieved through various methods, most commonly via electrophilic iodination of a benzoic acid precursor or through Sandmeyer-type reactions on aminobenzoic acids. Below is a representative protocol for the synthesis of an iodinated aromatic acid, adapted from established methods for similar compounds.
General Synthesis Workflow
The synthesis of a di-iodinated benzoic acid typically involves the controlled introduction of iodine to an activated or pre-functionalized aromatic ring, followed by purification.
Caption: General synthesis workflow for di-iodinated benzoic acid.
Experimental Protocol: Synthesis via Sandmeyer-type Reaction
This protocol is a generalized procedure based on the synthesis of iodoaromatic compounds from their corresponding amino precursors.[4][5]
Materials:
-
Appropriate aminobenzoic acid precursor
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Sodium thiosulfate (for quenching)
-
Ethanol or other suitable solvent for recrystallization
-
Deionized water
-
Ice
Procedure:
-
Diazotization: Dissolve the aminobenzoic acid in dilute acid (e.g., HCl or H₂SO₄) in a beaker and cool the mixture to 0-5 °C in an ice bath with constant stirring.[4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.[5]
-
Continue stirring for 5-10 minutes after the addition is complete.[5]
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (liberation of N₂ gas) will be observed.[5]
-
Allow the reaction mixture to warm to room temperature and then gently heat it in a water bath (e.g., 40-50 °C) for approximately 10-15 minutes to ensure the reaction goes to completion.[5]
-
Work-up and Purification: Cool the mixture to room temperature. A precipitate of the crude 2,5-diiodobenzoic acid should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.[4] If excess iodine is present (indicated by a brown color), wash with a dilute sodium thiosulfate solution until the color disappears.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final product.[5]
-
Dry the purified crystals under vacuum.
Analytical Methodologies
Confirming the identity and purity of 2,5-diiodobenzoic acid is critical. A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Workflow
The definitive identification of the compound relies on a multi-technique approach to confirm its structure and assess its purity.
Caption: Workflow for the analytical confirmation of 2,5-diiodobenzoic acid.
Experimental Protocol: Purity Analysis by HPLC
This protocol is a general method for analyzing aromatic acids and can be adapted for 2,5-diiodobenzoic acid.[6]
Equipment & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Sample: 2,5-diiodobenzoic acid dissolved in a suitable solvent (e.g., acetonitrile or mobile phase).
Procedure:
-
Preparation: Prepare a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% acid). Degas the mobile phase before use.
-
Standard Solution: Prepare a stock solution of the reference standard of 2,5-diiodobenzoic acid at a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration.
-
Chromatography:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a suitable wavelength (e.g., 254 nm) to monitor the aromatic system.
-
Inject a defined volume (e.g., 10 µL) of the sample solution.
-
-
Data Analysis: Record the chromatogram. The purity of the sample can be determined by the area percentage of the main peak corresponding to 2,5-diiodobenzoic acid.
Applications in Research and Drug Development
Halogenated benzoic acids are versatile building blocks in organic synthesis. 2,5-Diiodobenzoic acid is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern drug development for constructing complex molecular scaffolds.[1] It undergoes palladium-catalyzed coupling reactions with terminal alkynes.[1] The presence of two iodine atoms allows for sequential or double coupling reactions, enabling the synthesis of elaborate structures from a single precursor.
Application Workflow: Palladium-Catalyzed Cross-Coupling
This diagram illustrates the role of 2,5-diiodobenzoic acid as a scaffold in a typical Sonogashira cross-coupling reaction.
Caption: Use of 2,5-diiodobenzoic acid in sequential Sonogashira coupling.
Safety and Handling
2,5-Diiodobenzoic acid is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Information | GHS Classification & Precautions | Reference |
| Pictogram | Warning | [2] |
| Hazard Statement | H302: Harmful if swallowed. | [2] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations. | [2] |
| Hazard Class | Acute Toxicity 4 (Oral) | [2] |
References
- 1. 2,5-ジヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,5-Diiodobenzoic acid | C7H4I2O2 | CID 26549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-DIIODOBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. pianetachimica.it [pianetachimica.it]
- 5. texiumchem.com [texiumchem.com]
- 6. helixchrom.com [helixchrom.com]
